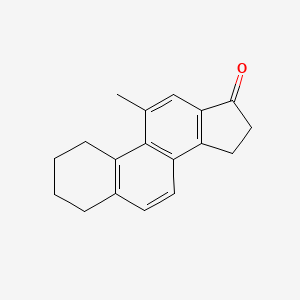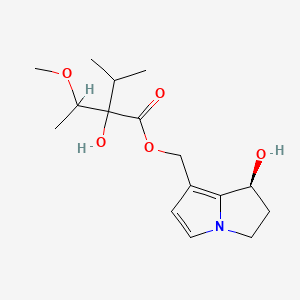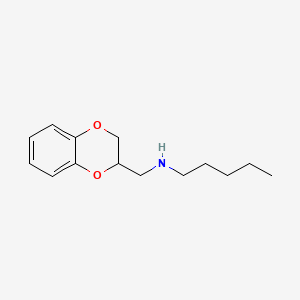
Lead sulfate tribasic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead sulfate tribasic can be synthesized through the reaction of lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. One common method involves adding β-PbO to deionized water at a controlled temperature, followed by the addition of PbSO₄ . The reaction is typically carried out at 30°C, resulting in the formation of elongated 3BS plates .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead oxide with water and adding a small amount of acetic acid. Sulfuric acid is then added to the mixture under stirring conditions . The slurry is dried and crushed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lead sulfate tribasic undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other sulfates or oxides under specific conditions.
Major Products Formed: The major products formed from these reactions include different lead oxides and sulfates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Lead sulfate tribasic has a wide range of applications in scientific research:
Biology: While not commonly used in biological research, its derivatives may have applications in studying lead toxicity and its effects on biological systems.
Medicine: this compound is not typically used in medicine due to its toxicity.
Industry: It is extensively used in the production of lead-acid batteries, where it serves as a negative active material.
Mechanism of Action
The mechanism by which lead sulfate tribasic exerts its effects is primarily related to its role in lead-acid batteries. In these batteries, this compound acts as a negative active material, facilitating the conversion of active materials into metallic lead during the discharge cycle . This process involves the reduction of lead sulfate to lead and the oxidation of lead to lead dioxide during the charging cycle .
Comparison with Similar Compounds
Lead(II) sulfate (PbSO₄): A simpler sulfate of lead used in similar applications but with different properties.
Tetrabasic lead sulfate (PbSO₄·4PbO): Another lead sulfate compound used in lead-acid batteries with distinct structural and functional characteristics.
Lead monoxide (PbO): Used as a precursor in the synthesis of lead sulfate tribasic and other lead compounds.
Uniqueness: this compound is unique due to its specific crystal structure and its ability to improve the performance and uniformity of lead-acid batteries . Its synthesis from lead oxide and lead sulfate also makes it a valuable compound in industrial applications .
Properties
Molecular Formula |
H3O7P3PbS |
|---|---|
Molecular Weight |
447 g/mol |
IUPAC Name |
lead(2+);oxophosphane;sulfate |
InChI |
InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |
InChI Key |
VXNANVUYLHGSMQ-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


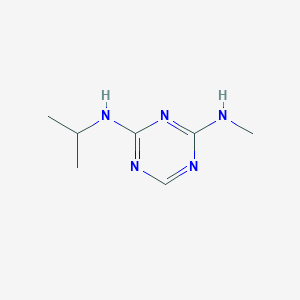
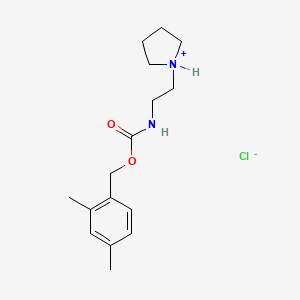
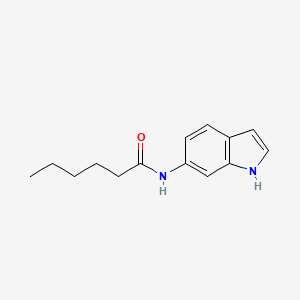
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

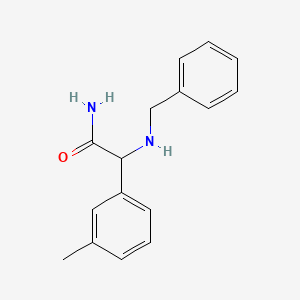
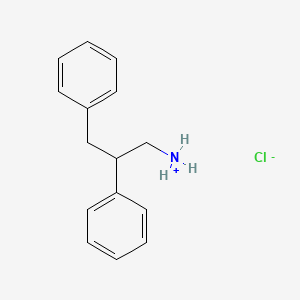
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
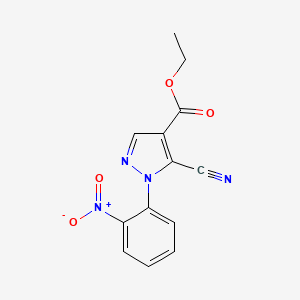
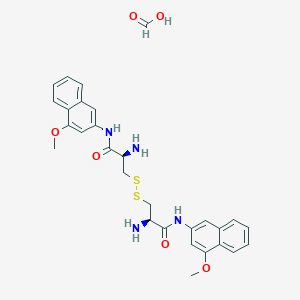
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
